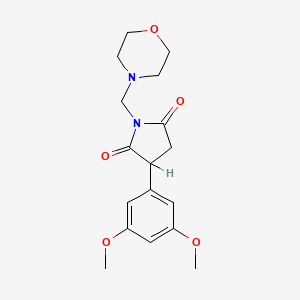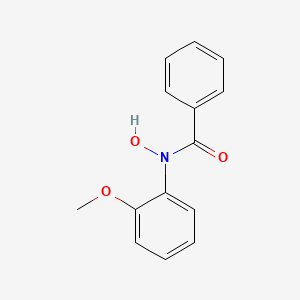![molecular formula C12H15N3S2 B14474441 N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 66015-21-2](/img/structure/B14474441.png)
N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring and a phenylpropyl group, contributes to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with phenylpropyl sulfanyl reagents. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with N-methyl-2-phenylpropyl sulfanyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpropyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenylpropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, its anticonvulsant properties may be attributed to its ability to modulate neurotransmitter receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine: Known for its diverse biological activities.
5-Phenyl-1,3,4-thiadiazole-2-amine: Similar structure but lacks the N-methyl and sulfanyl groups.
2-Amino-1,3,4-thiadiazole: Basic thiadiazole structure without the phenylpropyl group.
Uniqueness
This compound is unique due to the presence of both the N-methyl and phenylpropyl sulfanyl groups, which contribute to its enhanced biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
66015-21-2 |
|---|---|
Molekularformel |
C12H15N3S2 |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N-methyl-5-(2-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3S2/c1-9(10-6-4-3-5-7-10)8-16-12-15-14-11(13-2)17-12/h3-7,9H,8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
XYWQKDRGZYTPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC1=NN=C(S1)NC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)


![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)

![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)

